molecular formula C16H14ClNO3 B8354164 Benzyl {[4-(chlorocarbonyl)phenyl]methyl}carbamate CAS No. 66891-86-9

Benzyl {[4-(chlorocarbonyl)phenyl]methyl}carbamate

Cat. No.: B8354164
CAS No.: 66891-86-9
M. Wt: 303.74 g/mol
InChI Key: UTIAIWUVMDWSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl {[4-(chlorocarbonyl)phenyl]methyl}carbamate is a useful research compound. Its molecular formula is C16H14ClNO3 and its molecular weight is 303.74 g/mol. The purity is usually 95%.
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Properties

CAS No.

66891-86-9

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

benzyl N-[(4-carbonochloridoylphenyl)methyl]carbamate

InChI

InChI=1S/C16H14ClNO3/c17-15(19)14-8-6-12(7-9-14)10-18-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)

InChI Key

UTIAIWUVMDWSLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (12 ml) and dimethylformamide (1 drop) were added to a solution of 4-benzyloxycarbonylaminomethylbenzoic acid (2.85 g) in dichloromethane (12 ml), and the mixture was stirred at room temperature for 2 hours. After the reaction, the solvent was evaporated under reduced pressure to give 4-benzyloxycarbonylaminomethylbenzoyl chloride as crystals. Then, the crystals were dissolved in acetonitrile (5 ml), and the solution was dropwise added to a mixed solution of 4-amino-1H-pyrazolo[3,4-b]pyridine 2 trifluoroacetate (1.09 g) and diisopropylethylamine (1.7 g) in acetonitrile (10 ml)-dimethylformamide (5 ml). The mixture was stirred at room temperature for 3 hours. Water was added to the reaction mixture and acetonitrile was evaporated under reduced pressure. The residue was extracted with ethyl acetate, dried and the solvent was evaporated under reduced pressure. The obtained residue was dissolved in methanol (10 ml) and sodium methoxide (80 mg) was added, which was followed by stirring at room temperature for 4 hours. After the completion of the reaction, insoluble matter was filtered off and the filtrate was concentrated under reduced pressure. Water was added to the obtained residue and the mixture was extracted with chloroform:methanol=10:1. The extract was dried and the solvent was evaporated under reduced pressure. The obtained crystals were washed with ethyl acetate to give 540 mg of N-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4-benzyloxycarbonylaminomethylbenzamide
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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